![molecular formula C9H14O2 B13248224 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13248224.png)
6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethylbicyclo[310]hexane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru(II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru(II) catalysis .
Industrial Production Methods
While specific industrial production methods for 6,6-Dimethylbicyclo[31The use of Ru(II) catalysis and the Gabriel synthesis are key components of this process .
化学反応の分析
Types of Reactions
6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
科学的研究の応用
6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a potential intermediate in the synthesis of pharmaceutical compounds.
作用機序
The mechanism by which 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is similar in structure but contains a nitrogen atom in the ring, making it a crucial component in several antiviral medications.
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but differ in the substituents attached to the rings.
Uniqueness
6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific arrangement of methyl groups and the carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-9(2)6-3-5(8(10)11)4-7(6)9/h5-7H,3-4H2,1-2H3,(H,10,11) |
InChIキー |
RENASNPCPCQINO-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C1CC(C2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


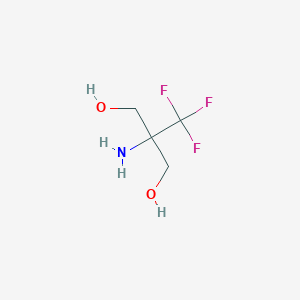
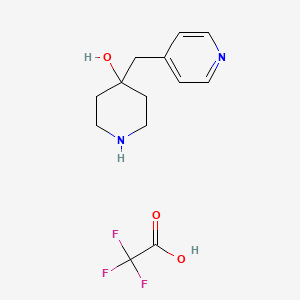
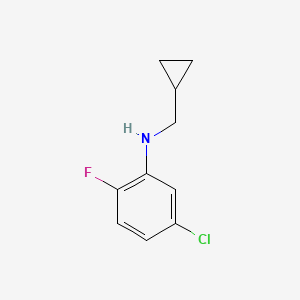
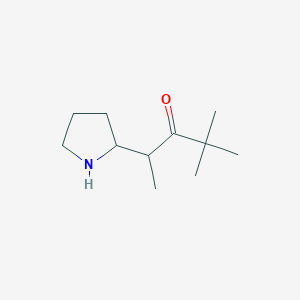
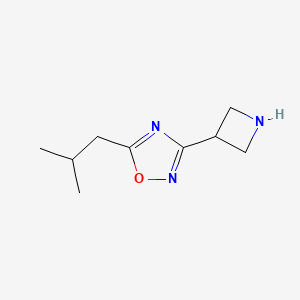
![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13248157.png)
![(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol](/img/structure/B13248162.png)

![(2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13248187.png)
![2-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13248196.png)
![1-{[1-(3-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13248204.png)
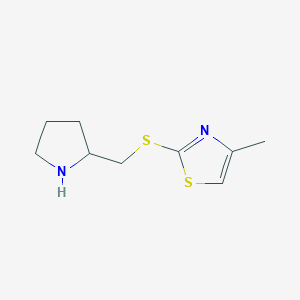

amine](/img/structure/B13248227.png)
